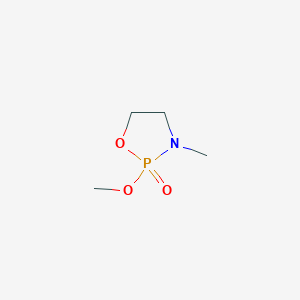
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one can be compared with other similar compounds, such as:
Phosphoramide derivatives: These compounds also contain phosphorus and nitrogen atoms and have similar reactivity and applications.
Oxazaphospholidinones: A broader class of compounds with similar ring structures but different substituents, leading to varied properties and uses.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
30982-84-4 |
|---|---|
分子式 |
C4H10NO3P |
分子量 |
151.10 g/mol |
IUPAC名 |
2-methoxy-3-methyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C4H10NO3P/c1-5-3-4-8-9(5,6)7-2/h3-4H2,1-2H3 |
InChIキー |
ARAPVSIHNQAKQE-UHFFFAOYSA-N |
正規SMILES |
CN1CCOP1(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


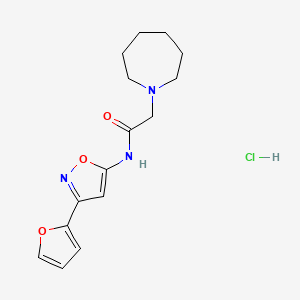
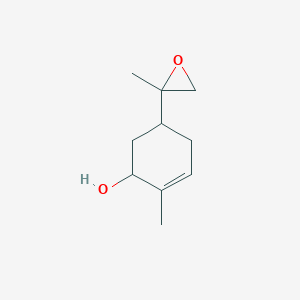
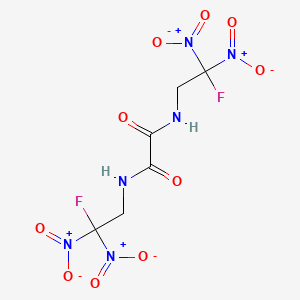

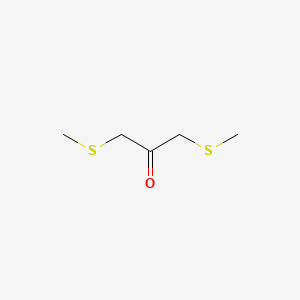
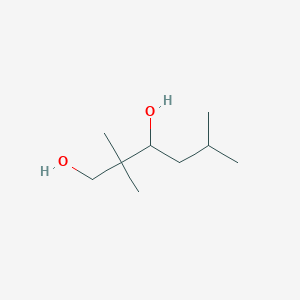

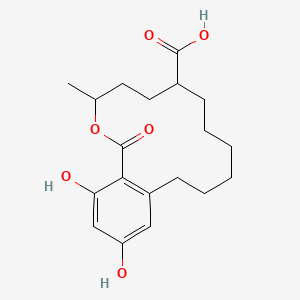
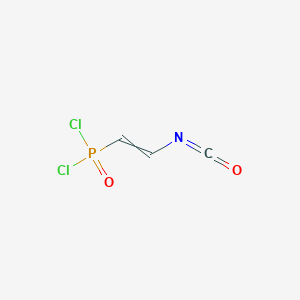
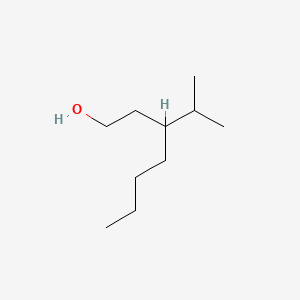
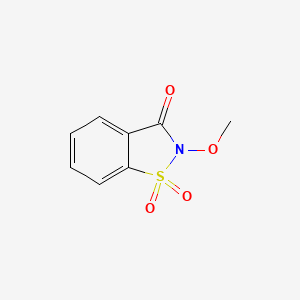

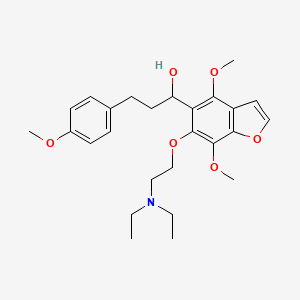
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
